molecular formula C10H13NO2 B087439 Butyl isonicotinate CAS No. 13841-66-2

Butyl isonicotinate

Cat. No. B087439
CAS RN: 13841-66-2
M. Wt: 179.22 g/mol
InChI Key: UMQFMEMKBWWILL-UHFFFAOYSA-N
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Description

Butyl isonicotinate is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as N-BUTYL ISONICOTINATE and butyl pyridine-4-carboxylate . It has a molecular weight of 179.22 g/mol .


Synthesis Analysis

The synthesis of Butyl isonicotinate has been discussed in various studies. One such method involves the use of N-hydroxyphthalimide esters in a decarboxylative borylation process . This process uses tert-butyl isonicotinate as a catalyst under base-free conditions .


Molecular Structure Analysis

The molecular structure of Butyl isonicotinate consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The IUPAC name for this compound is butyl pyridine-4-carboxylate . The InChIKey for Butyl isonicotinate is UMQFMEMKBWWILL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Butyl isonicotinate has been used in various chemical reactions. For instance, it has been used as a catalyst in the decarboxylative borylation of aryl and alkenyl carboxylic acids . The reaction proceeds via a NHPI ester and t-butyl isonicotinate-diboron adduct, which upon cleavage, generates an aryl or alkenyl radical and a pyridine-stabilized boron-centered radical .


Physical And Chemical Properties Analysis

Butyl isonicotinate has several computed properties. It has a molecular weight of 179.22 g/mol, an XLogP3 of 2.3, and a topological polar surface area of 39.2 Ų . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

  • Solar Cell Technology : Isonicotinate derivatives, including Butyl isonicotinate, have been investigated as additives in dye-sensitized TiO2 solar cells. They are found to increase the open-circuit potential and short current density, thereby improving the energy conversion efficiency. This suggests their potential in enhancing the performance of low-cost dye-sensitized solar cells (Bagheri & Dehghani, 2015).

  • Pest Management : Methyl isonicotinate, a 4-pyridyl carbonyl compound similar to Butyl isonicotinate, has been studied for thrips pest management. It acts as a non-pheromone semiochemical and is used in colored sticky traps for enhanced monitoring of thrips in greenhouses, showing potential in various pest management strategies (Teulon et al., 2017).

  • Flavor Industry : Butyl isobutyrate, used mainly as a fixative and modifier in the flavor industry, is synthesized through the esterification of isobutyric acid with n-butanol, using lipases. This highlights its role in flavor enhancement and modification (Yadav & Lathi, 2003).

  • Rubber and Polymer Chemistry : Isonicotinate derivatives are utilized in the chemical and physical modification of isobutylene copolymers like butyl and halobutyl rubbers. These materials have applications in tire manufacturing, pharmaceutical closures, and other areas due to their low gas permeability and thermal stability (Mcdonald, Shaffer, & Tsou, 2016). Furthermore, functionalization of polyisobutylene-co-isoprene (butyl rubber) for the preparation of multifunctional materials is also an area of study, demonstrating the versatility of these derivatives in polymer science (Moustafa & Gillies, 2013).

  • Medicinal Chemistry : Butyl isocyanate, a compound related to Butyl isonicotinate, is used as a precursor in the production of various biologically active substances, including fungicides and insecticides. Its synthesis via thermolysis of carbamates highlights its importance in the field of medicinal and agricultural chemistry (Dashkin et al., 2019).

properties

IUPAC Name

butyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-2-3-8-13-10(12)9-4-6-11-7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQFMEMKBWWILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160667
Record name Butyl isonicotinate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butyl isonicotinate

CAS RN

13841-66-2
Record name 4-Pyridinecarboxylic acid, butyl ester
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Record name Butyl isonicotinate
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Record name 13841-66-2
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Record name Butyl isonicotinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
YS Karpman, LN Yakhontov - Pharmaceutical Chemistry Journal, 1980 - Springer
… The butyl isonicotinate can be used without additional refining or processing to prepare iso… vacuum and to subject the remaining butyl isonicotinate to reaction with hydrazine hydrate. …
Number of citations: 2 link.springer.com
WM Cheng, R Shang, B Zhao, WL Xing, Y Fu - Organic letters, 2017 - ACS Publications
… Decarboxylative borylation of aryl and alkenyl carboxylic acids with bis(pinacolato)diboron was achieved through N-hydroxyphthalimide esters using tert-butyl isonicotinate as a catalyst …
Number of citations: 100 pubs.acs.org
M Yasui, K Hanaya, T Sugai, S Higashibayashi - RSC advances, 2021 - pubs.rsc.org
… In summary, we established the metal-free thermal pinacol coupling of arylaldehydes by t-butyl isonicotinate as the catalyst and bis(pinacolato)diboron as the co-reducing agent. The …
Number of citations: 6 pubs.rsc.org
L Xu - European Journal of Organic Chemistry, 2018 - Wiley Online Library
… In trifluorotoluene (TFT) at reflux, tert-butyl isonicotinate was found to be a competent catalyst for achieving this transformation in the absence of light irradiation, transition-metal catalyst, …
S Kim, J Jo, S Lee, W Chung - Chemical Communications, 2023 - pubs.rsc.org
Previously available ketyl radical cyclization conditions suffer from low and uncontrollable diastereoselectivity because of the absence of reagent–substrate interactions. In this report, …
Number of citations: 4 pubs.rsc.org
PF Dai, XS Ning, H Wang, XC Cui, J Liu… - Angewandte Chemie …, 2019 - Wiley Online Library
… tert-Butyl isonicotinate (TBI) 10b was found to be an irreplaceable promoter for the borylation (entry 6; and see the Supporting Information) after screening additive 2. The increase in the …
Number of citations: 41 onlinelibrary.wiley.com
EI Levkoeva, LI Mastafanova… - Chemistry of …, 1976 - Springer
… 0.70, methyl 6methylpicolinate 0.77, methyl nicotinate 0.74, methyl isonicotinate 0.80, butyl picolinate 0.72, butyl 6-methylpicolinate 0.70, butyl nicotinate 0.83, and butyl isonicotinate …
Number of citations: 1 link.springer.com
MH FRONK, HS MOSHER - The Journal of Organic Chemistry, 1959 - ACS Publications
Although the 3-, 5-, and 6-, carboxy-A-methyl-2-pyridones havebeen reported in the literature, 2-5 we have found no report of A-methyl-4-carboxy-2-pyridone (I). The preparation of ethyl …
Number of citations: 15 pubs.acs.org
ZH Shang, J Pan, Z Wang, ZX Zhang… - European Journal of …, 2023 - Wiley Online Library
… Similarly to Fu’s work, aryl carboxylic NHPI ester was reacted with B2pin2 and tertbutyl isonicotinate (TBI) in PhCF3 but under N2 atmosphere at 110 ℃. Both electron-rich and -deficient …
S Murarka - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
… and co-workers showed that decarboxylative borylation of aryl and alkenyl acid-derived NHPI esters 65 with bis(pinacolato)diboron can also be achieved using tert-butyl isonicotinate …
Number of citations: 313 onlinelibrary.wiley.com

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